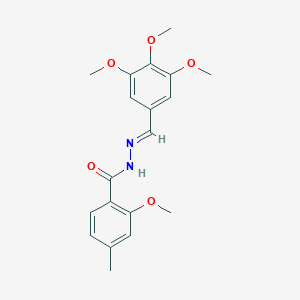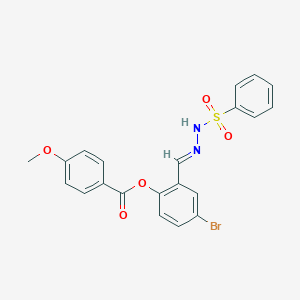![molecular formula C23H21N3O7S B423327 4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B423327.png)
4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxy-methylphenyl moiety, and a nitrobenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate typically involves multiple steps. One common approach is the condensation reaction between 2-methoxy-4-methylbenzoyl hydrazine and 4-methyl-3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrobenzenesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and used in various applications.
4-Methyl-3-nitrobenzenesulfonate: Utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Uniqueness
4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3O7S |
|---|---|
Molecular Weight |
483.5g/mol |
IUPAC Name |
[4-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C23H21N3O7S/c1-15-4-11-20(22(12-15)32-3)23(27)25-24-14-17-6-8-18(9-7-17)33-34(30,31)19-10-5-16(2)21(13-19)26(28)29/h4-14H,1-3H3,(H,25,27)/b24-14+ |
InChI Key |
JNOMJNGRXPCDAY-ZVHZXABRSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423246.png)
![2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B423249.png)
![2-(4-chlorophenoxy)-N'-{3-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423250.png)
![2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423251.png)
![2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423252.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423253.png)
![2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423254.png)
![N'-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-3-iodobenzohydrazide](/img/structure/B423255.png)

![2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423258.png)
![5-bromo-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-methoxybenzohydrazide](/img/structure/B423260.png)

![2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423264.png)
![4-{(E)-[(5-bromo-2-methoxybenzoyl)hydrazono]methyl}-2-methoxyphenyl benzoate](/img/structure/B423266.png)
